molecular formula C29H21Cl2NO2 B15042061 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15042061
M. Wt: 486.4 g/mol
InChI Key: IBWLVBFZQVERRG-RCCKNPSSSA-N
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Description

(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidone ring, and multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group through electrophilic aromatic substitution. The pyrrolidone ring is then formed via a cyclization reaction, and the final step involves the condensation of the furan and pyrrolidone rings under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups but different core structures.

    Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Another compound with a chlorophenyl group and a different heterocyclic core.

Uniqueness

What sets (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE apart is its combination of a furan ring and a pyrrolidone ring, along with multiple aromatic substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H21Cl2NO2

Molecular Weight

486.4 g/mol

IUPAC Name

(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(2,4-dimethylphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C29H21Cl2NO2/c1-18-8-12-26(19(2)14-18)32-27(20-6-4-3-5-7-20)16-21(29(32)33)15-23-10-13-28(34-23)24-17-22(30)9-11-25(24)31/h3-17H,1-2H3/b21-15+

InChI Key

IBWLVBFZQVERRG-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C2=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C2=O)C5=CC=CC=C5)C

Origin of Product

United States

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